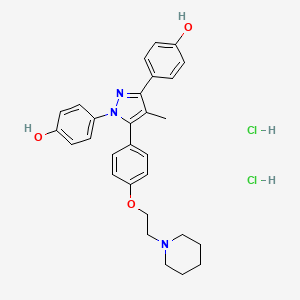

MPP dihydrochloride

Übersicht

Beschreibung

Estrogen action is mediated through two estrogen receptor (ER) subtypes, ERα and ERβ, which have distinct target tissue distributions and functional activities. Methylpiperidino pyrazole is an ER antagonist that is highly selective for ERα compared to ERβ (Kis = 5.6 nM and 2.3 μM, respectively). It can inhibit ERα transcriptional activation with an IC50 value of 80 nM. It has been used to evaluate the role of ERα in various estrogen-responsive systems, including certain cancers.

Wissenschaftliche Forschungsanwendungen

Estrogen Receptor Antagonist

MPP dihydrochloride is a selective, high affinity silent antagonist at ER α receptors . It displays over 200-fold selectivity for ER α over ER β . This makes it a valuable tool in research related to estrogen receptor function and its role in various physiological and pathological processes.

Breast Cancer Research

MPP dihydrochloride has been used as an estrogen receptor α antagonist in human breast cancer MCF-7 cells . This application is particularly important in the study of hormone-dependent cancers, and can help in the development of new therapeutic strategies.

Endometrial Ex Vivo Organ Cultures (EVOCs)

MPP dihydrochloride has been used to pre-treat endometrial ex vivo organ cultures (EVOCs) . This can provide insights into the role of estrogen receptors in endometrial function and disorders.

Pituitary Gland Research

MPP dihydrochloride has been used to treat pituitary glands to monitor luteinizing hormone secretion . This can help in understanding the hormonal regulation of reproductive processes.

Pharmacological Studies

Due to its high selectivity and affinity for ER α receptors, MPP dihydrochloride is often used in pharmacological studies to understand the role of these receptors in various biological processes .

Development of Compound Libraries

MPP dihydrochloride is also offered as part of compound libraries, such as the Tocriscreen 2.0 Max . These libraries are used in high-throughput screening for drug discovery and development.

Wirkmechanismus

Target of Action

MPP Dihydrochloride is a highly selective antagonist for the estrogen receptor alpha . It displays over 200-fold selectivity for the estrogen receptor alpha over the estrogen receptor beta . The estrogen receptor alpha plays a crucial role in mediating the effects of estrogen, a hormone that has significant influence on various physiological processes in mammals .

Mode of Action

MPP Dihydrochloride interacts with its primary target, the estrogen receptor alpha, by binding to it with high affinity . This binding action inhibits the activity of the estrogen receptor alpha, preventing it from exerting its typical effects .

Biochemical Pathways

It is known that the compound’s antagonistic action on the estrogen receptor alpha can influence various downstream effects related to the activity of this receptor .

Pharmacokinetics

It is soluble in dmso to a concentration of at least 20 mg/ml , which suggests that it may have good bioavailability when administered in a suitable formulation.

Result of Action

The molecular and cellular effects of MPP Dihydrochloride’s action primarily involve the inhibition of the estrogen receptor alpha’s activity . This can lead to changes in the physiological processes that are regulated by this receptor. For instance, MPP Dihydrochloride has been shown to induce significant apoptosis in endometrial cancer cell lines .

Eigenschaften

IUPAC Name |

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDNPWVVRVSJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662768 | |

| Record name | Methylpiperidinopyrazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MPP dihydrochloride | |

CAS RN |

911295-24-4 | |

| Record name | Methylpiperidinopyrazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MPP dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is MPP dihydrochloride and what is its primary mechanism of action?

A1: MPP dihydrochloride (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride) is a selective antagonist of the estrogen receptor alpha (ERα) [, , , , , , , ]. This means that it binds to ERα, preventing the natural ligand, 17β-estradiol (E2), from binding and exerting its effects.

Q2: What are the downstream effects of MPP dihydrochloride binding to ERα?

A2: By blocking ERα, MPP dihydrochloride inhibits the estrogen signaling pathway. This can lead to various downstream effects depending on the cell type and context. For example, in ERα-positive endometrial cancer cells, MPP dihydrochloride was shown to decrease cell proliferation, reduce ERα activity, and decrease the expression of ERα and its phosphorylated form (p-ERα) [, ]. In primary cultures of rat mesencephalic neurons, MPP dihydrochloride partially blocked the neuroprotective effects of estrogen against injury induced by activated microglia, suggesting involvement of both ERα and ERβ in this process [, ].

Q3: How does the selectivity of MPP dihydrochloride for ERα compare to other estrogen receptor antagonists?

A3: MPP dihydrochloride exhibits a higher selectivity for ERα compared to some other antagonists like ICI 182,780, which blocks both ERα and ERβ [, , , , ]. This selectivity makes MPP dihydrochloride a valuable tool for dissecting the specific roles of ERα in various biological processes.

Q4: What are some examples of how MPP dihydrochloride is used in scientific research?

A4: MPP dihydrochloride is frequently employed in research to:

- Investigate the role of ERα in various diseases: Researchers used MPP dihydrochloride to explore the role of ERα in endometrial cancer [, ], neuroprotection [, , ], benign prostatic hyperplasia [], and colorectal cancer [].

- Elucidate the mechanisms of estrogen signaling: By blocking ERα, researchers can determine the specific contributions of this receptor subtype to downstream effects [, , ].

- Develop and test novel ERα-targeted therapies: MPP dihydrochloride can serve as a benchmark compound for comparing the efficacy and selectivity of newly developed ERα antagonists [, , ].

Q5: Have any studies looked into the pharmacokinetics or pharmacodynamics of MPP dihydrochloride?

A6: The provided research abstracts do not delve into detailed pharmacokinetic or pharmacodynamic studies of MPP dihydrochloride. While some studies mention in vivo experiments [, , , ], they primarily focus on the compound's effects rather than its absorption, distribution, metabolism, and excretion.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)